molecular formula C20H17N5OS2 B14112445 N-benzyl-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide

N-benzyl-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide

Cat. No.: B14112445
M. Wt: 407.5 g/mol
InChI Key: WHGKHULSFMJWRD-UHFFFAOYSA-N
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Description

N-benzyl-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide is a complex organic compound that features a quinazoline and thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline and thiazole intermediates, which are then coupled under specific conditions to form the final product. Key steps include:

    Formation of the quinazoline intermediate: This involves the reaction of appropriate starting materials under conditions that promote the formation of the quinazoline ring.

    Formation of the thiazole intermediate: This involves the synthesis of the thiazole ring, often through cyclization reactions.

    Coupling reaction: The quinazoline and thiazole intermediates are coupled using reagents such as benzyl chloride and acetic anhydride under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its unique structural features.

    Biological Studies: The compound can be used to study the biological activity of quinazoline and thiazole derivatives.

    Chemical Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-benzyl-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. The quinazoline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The thiazole ring can also contribute to the compound’s overall biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents.

    Thiazole derivatives: Compounds such as thiamine (vitamin B1) and ritonavir, which have various biological activities.

Uniqueness

N-benzyl-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide is unique due to its combination of quinazoline and thiazole moieties, which can provide a synergistic effect in its biological activity. This dual functionality can make it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C20H17N5OS2

Molecular Weight

407.5 g/mol

IUPAC Name

N-benzyl-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C20H17N5OS2/c26-17(21-11-13-6-2-1-3-7-13)10-14-12-28-20(22-14)25-18-15-8-4-5-9-16(15)23-19(27)24-18/h1-9,12H,10-11H2,(H,21,26)(H2,22,23,24,25,27)

InChI Key

WHGKHULSFMJWRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC3=NC(=S)NC4=CC=CC=C43

Origin of Product

United States

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